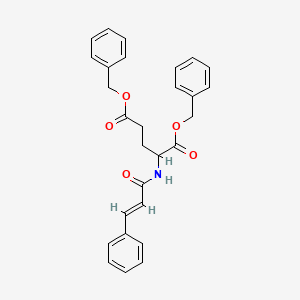

dibenzyl N-cinnamoylglutamate

Description

The exact mass of the compound this compound is 457.18892296 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzyl 2-[[(E)-3-phenylprop-2-enoyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO5/c30-26(18-16-22-10-4-1-5-11-22)29-25(28(32)34-21-24-14-8-3-9-15-24)17-19-27(31)33-20-23-12-6-2-7-13-23/h1-16,18,25H,17,19-21H2,(H,29,30)/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTBZGAJDUHEJQ-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of dibenzyl N-cinnamoylglutamate?

- Category : Basic (Experimental Design)

- Answer : Synthesis optimization can employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design allows testing three factors at two levels (e.g., 60°C vs. 80°C) to identify significant interactions and main effects. Post-optimization, response surface methodology (RSM) can refine conditions for maximum yield . Pre-test and post-test control group designs (e.g., comparing yields with/without catalysts) further validate reproducibility .

Q. How should researchers select analytical techniques for characterizing this compound?

- Category : Basic (Analytical Characterization)

- Answer : Prioritize hyphenated techniques like HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural elucidation. For quantification, derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity in UV-Vis spectroscopy . Method validation should include calibration curves, limit of detection (LOD), and precision tests (RSD < 5%) to ensure reliability .

Q. What experimental frameworks are suitable for studying the compound’s stability under varying conditions?

- Category : Basic (Stability Studies)

- Answer : Use accelerated stability testing under controlled stressors (e.g., pH, temperature, light exposure). For example, a split-plot design can test thermal degradation (40°C, 60°C) while nested factors evaluate pH (3–9). Monitor degradation via kinetic modeling (zero/first-order) and identify degradation products using LC-QTOF-MS .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Category : Advanced (Theoretical Integration)

- Answer : Pair density functional theory (DFT) calculations with experimental data to map reaction pathways (e.g., ester hydrolysis or cinnamoyl group interactions). For instance, compute activation energies for nucleophilic attack at the glutamyl carbonyl and validate with kinetic isotope effects (KIE) . Align findings with conceptual frameworks like Hammond’s postulate to rationalize transition states .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Category : Advanced (Data Contradiction Analysis)

- Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent choice in bioassays). For example, discrepancies in IC₅₀ values may arise from DMSO’s inhibitory effects on certain enzymes. Replicate studies under standardized conditions (e.g., <1% DMSO) and apply multivariate ANOVA to isolate solvent-related effects .

Q. How can AI-driven tools enhance predictive modeling of this compound’s physicochemical properties?

- Category : Advanced (Computational Integration)

- Answer : Train neural networks on datasets of cinnamate derivatives to predict logP, solubility, and metabolic stability. Platforms like COMSOL Multiphysics® enable coupling AI with reaction-diffusion models to simulate in vitro permeability. Validate predictions with experimental ADME assays (e.g., Caco-2 cell monolayers) .

Q. What orthogonal experimental designs are optimal for multi-variable optimization in derivatization studies?

- Category : Advanced (Multi-Parameter Optimization)

- Answer : Combine Taguchi orthogonal arrays (e.g., L₁₈ matrix) with desirability functions to balance yield, cost, and safety. For example:

| Variable | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 1.5 mol% |

| Reaction Time | 6 h | 12 h | 18 h |

| Solvent | THF | DCM | EtOAc |

Analyze signal-to-noise (S/N) ratios to prioritize factors .

Q. How can heterogeneous catalysis be explored for greener synthesis of this compound?

- Category : Advanced (Sustainability Focus)

- Answer : Screen immobilized catalysts (e.g., silica-supported lipases) under solvent-free conditions. Use DoE to optimize parameters like enzyme loading (5–20 wt%) and agitation rate (100–300 rpm). Compare turnover numbers (TON) and activation energies with homogeneous analogs to assess efficiency gains .

Key Considerations for Researchers

- Theoretical Alignment : Anchor studies in established frameworks (e.g., transition state theory, QSAR) to ensure methodological rigor .

- Data Validation : Employ triplicate measurements and external standards (e.g., USP-certified references) to minimize systematic errors .

- Interdisciplinary Integration : Leverage computational chemistry, AI, and advanced analytics to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.